ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Ethyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative featuring a fused chromene moiety. The core structure consists of a hexahydroquinoline scaffold with a 4-oxo-4H-chromen-3-yl substituent at position 4, an ethyl ester at position 3, and a methyl group at position 2.
Properties
IUPAC Name |
ethyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c1-3-27-22(26)18-12(2)23-15-8-6-9-16(24)20(15)19(18)14-11-28-17-10-5-4-7-13(17)21(14)25/h4-5,7,10-11,19,23H,3,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROOABQEMVDFHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=COC4=CC=CC=C4C3=O)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Magnetic nanoparticles (e.g., n-Fe3O4@SiO2-TA-SO3H IL in ) enable easy catalyst recovery and high yields.
- Copper-based catalysts (e.g., DABCO2CuCl4 in ) are efficient for MCRs under solvent-free conditions.
Physical and Spectroscopic Properties
Key Observations :
- Melting points correlate with substituent polarity (e.g., hydroxyl/methoxy groups increase melting points).
- IR and NMR data consistently confirm ester carbonyl (1690–1695 cm⁻¹) and aryl proton environments.
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